![molecular formula C21H28ClN3O2S2 B2548817 6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330299-48-3](/img/structure/B2548817.png)
6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the tetrahydrothieno[2,3-c]pyridine class, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the first paper, which are 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues. These analogues have been synthesized and tested for their antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, showing some degree of effectiveness .
Synthesis Analysis
The synthesis of related compounds involves conventional techniques, as mentioned in the first paper. The analogues are characterized by various spectroscopic methods such as IR, MS, 1H, and 13C NMR . Although the exact synthesis route for the compound is not provided, it can be inferred that similar methods could be employed for its synthesis, with the possibility of using an acyl chloride reaction as indicated in the synthesis of monoamide isomers in the second paper .
Molecular Structure Analysis
The molecular structure of the tetrahydrothieno[2,3-c]pyridine analogues is characterized using spectroscopic techniques. The electronic structure of the molecules, which is crucial for understanding their bioactivity, is analyzed through valence molecular orbital calculations with PM6 . This analysis helps in correlating the antibacterial activity with the electronic structure of the molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of amide bonds and the introduction of sulfonyl groups, as seen in the first paper . The second paper discusses the inductive effects of methyl substituted groups on the pyridine ring, which can influence the reactivity and properties of the compounds . These reactions are essential for tailoring the structure of the compounds to achieve desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are determined through their synthesis and structural characterization. The first paper does not provide specific physical properties but mentions the use of standard antibiotics like ciprofloxacin for activity comparison . The second paper, while not directly related to the compound , provides insight into the characterization techniques that could be used to determine such properties .
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Research has been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting the versatility of thienopyridine derivatives in creating complex heterocyclic structures. These compounds are synthesized through reactions involving amino-carboxamides and carbonyl compounds, leading to various tetrahydropyridothienopyrimidine derivatives. Such synthetic routes open pathways for developing new molecules with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of thienopyridine derivatives. Synthesis and evaluation of antimicrobial activity have been conducted on various pyrimidinone and oxazinone derivatives fused with thiophene rings. These compounds show promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, suggesting their potential as antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Pharmacological Properties
Research into the pharmacological properties of heterocyclic compounds synthesized from thienopyridine derivatives has also been conducted. For instance, some compounds synthesized from pyridine-3-carboxamide have shown varied pharmacological activities, including anti-inflammatory properties. Such studies are crucial for identifying new therapeutic agents with potential benefits in treating various diseases (Moloney, 2001).
Antibacterial Activity
The synthesis and characterization of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues and their evaluation for antibacterial activity against specific strains like Staphylococcus aureus and Escherichia coli have been explored. Such studies provide insights into the structural and electronic factors influencing the bioactivity of these compounds, contributing to the development of new antibacterial agents (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)sulfanylpropanoylamino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2.ClH/c1-13(2)24-10-8-16-17(12-24)28-21(19(16)20(22)26)23-18(25)9-11-27-15-6-4-14(3)5-7-15;/h4-7,13H,8-12H2,1-3H3,(H2,22,26)(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHAFGBJXSPLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

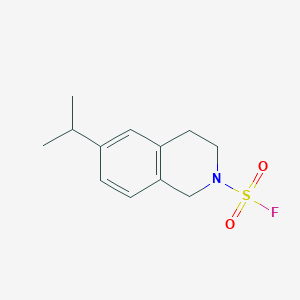
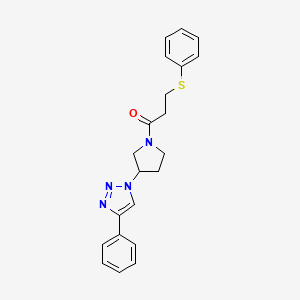

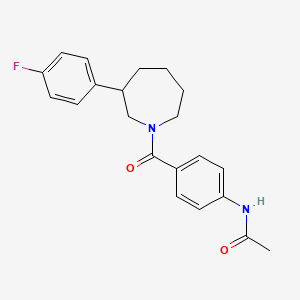
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)
![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)
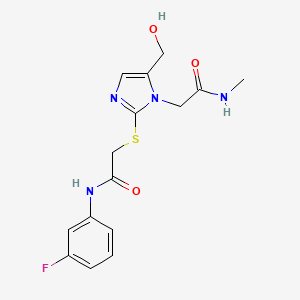
![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2548744.png)
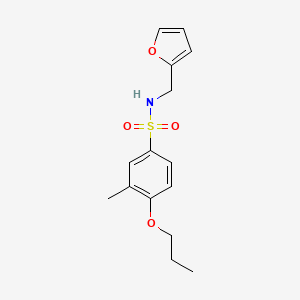
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)
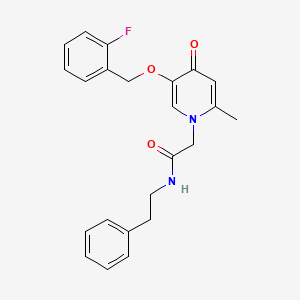
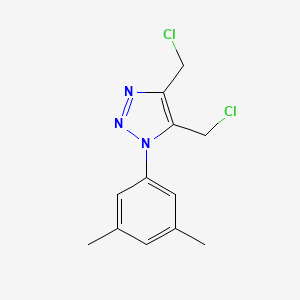
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)
![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)